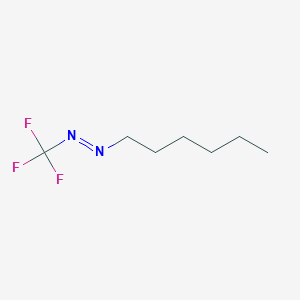

(E)-1-Hexyl-2-(trifluoromethyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

64252-96-6 |

|---|---|

Molecular Formula |

C7H13F3N2 |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

hexyl(trifluoromethyl)diazene |

InChI |

InChI=1S/C7H13F3N2/c1-2-3-4-5-6-11-12-7(8,9)10/h2-6H2,1H3 |

InChI Key |

KZNOUICRGGJDTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN=NC(F)(F)F |

Origin of Product |

United States |

Reactivity and Transformative Chemistry of E 1 Hexyl 2 Trifluoromethyl Diazene

Mechanistic Pathways of Diazene (B1210634) Fragmentation and Nitrogen Expulsion

The decomposition of diazenes is characterized by the expulsion of molecular nitrogen (N₂), a thermodynamically highly favorable process that can proceed through various mechanistic pathways. These pathways are dictated by the substituents on the diazene core and the reaction conditions.

Radical Pair Generation from Diazene Decomposition

The thermal or photochemical decomposition of 1,2-dialkyldiazenes is a well-established method for generating carbon-centered radicals. The process involves the cleavage of the two C–N bonds, leading to the extrusion of stable dinitrogen. This denitrogenation can be induced to form two radical fragments that can subsequently recombine. Specifically, for a compound like (E)-1-Hexyl-2-(trifluoromethyl)diazene, decomposition would be expected to yield a hexyl radical and a trifluoromethyl radical.

The general mechanism can be described as: R₁-N=N-R₂ → [R₁• •R₂] + N₂

In this case, R₁ is a hexyl group, and R₂ is a trifluoromethyl group. The presence of the trifluoromethyl group can influence the stability and subsequent reactions of the generated radical pair. Research on related compounds has shown that the expulsion of nitrogen from a triplet excited state of the diazene gives rise to two radical fragments.

Retro-Ene Reactions of Allylic Diazenes

The retro-ene reaction is a specific fragmentation pathway available to allylic diazenes. This pericyclic reaction involves a concerted [π2s+π2s+σ2s] process through a six-center cyclic transition state, leading to the formation of an alkene and extrusion of nitrogen. It is a well-documented process for accessing unsaturated molecules.

It is crucial to note that this mechanism is characteristic of diazenes bearing an allylic hydrogen. The compound this compound, which possesses a saturated hexyl group, does not have the requisite allylic hydrogen and therefore does not undergo fragmentation via this specific retro-ene pathway. The reaction is presented here as a fundamental reactivity pattern for a specific subclass of diazenes.

Deazetization Processes and Activation Barriers

Deazetization refers to the general process of nitrogen elimination from a molecule. For diazenes, this can occur through either a concerted mechanism, where both C-N bonds break simultaneously, or a stepwise pathway involving the initial cleavage of one C-N bond to form a diazenyl radical intermediate.

Theoretical calculations on related molecules, such as chlorohydrazones which also feature a C=N-N linkage, have shown that isomerization and decomposition can have high activation barriers. For instance, the (E, Z) isomerization of certain chlorohydrazones via an "umklapp" mechanism (in-plane nitrogen inversion) has a calculated barrier of approximately 110 kJ/mol, making the process very slow at room temperature. unimi.it While not a direct measure for the deazetization of this compound, this indicates that significant energy input may be required for both isomerization and fragmentation. The specific activation barriers for the decomposition of this compound would be influenced by the stability of the potential radical intermediates.

Isomerization Phenomena in Fluoroalkyldiazenes

The N=N double bond in diazenes allows for the existence of geometric isomers, designated as (E) and (Z). The interconversion between these isomers is a dynamic process influenced by electronic and steric factors, as well as external conditions like temperature.

E/Z Isomerization Dynamics and Kinetic Control

The interconversion between (E) and (Z) isomers of a diazene can be subject to either kinetic or thermodynamic control. wikipedia.orgmasterorganicchemistry.com

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. This is typically dominant at lower temperatures and shorter reaction times. youtube.comyoutube.com

Thermodynamic control favors the most stable product, which is achieved when the reaction conditions (e.g., higher temperatures, longer reaction times) allow for equilibration between the products. masterorganicchemistry.comyoutube.com

For fluoroalkyldiazenes, the (E) isomer is generally considered to be the thermodynamically more stable configuration due to reduced steric hindrance. The isomerization from the less stable (Z) isomer to the (E) isomer can occur thermally. The mechanism of this isomerization can proceed via rotation around the N=N bond or through an in-plane "umklapp" mechanism involving a linear C=N-N transition state. unimi.it The energy barrier for this process is a key determinant of the kinetic stability of the isomers. In some molecular systems, selective conversion from the (E) to the (Z) isomer can be achieved, but it often requires specific catalytic conditions or photochemical energy input to overcome the thermodynamic preference for the (E) form. dntb.gov.ua

Influence of Temperature on Isomer Interconversion Rates and Reactivity

Temperature is a critical factor governing the rate of E/Z isomerization. Increasing the temperature provides the necessary thermal energy to overcome the activation barrier for interconversion, thus increasing the rate at which the isomers convert. rsc.org This relationship is often described by the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature.

For many molecules capable of E/Z isomerization, such as azobenzenes and benzamidines, variable temperature nuclear magnetic resonance (VT-NMR) studies have been used to determine the energetic barriers to rotation or inversion. rsc.orgnih.gov For example, the activation energy for E/Z isomerization in one benzamidine (B55565) derivative was calculated to be 77 kJ·mol⁻¹. nih.gov Similarly, theoretical calculations for a fluorinated benzimidamide showed an isomerization barrier of 103.7 kJ mol⁻¹. rsc.org These values highlight the significant energy required for isomer interconversion.

The table below illustrates the general principle of how temperature affects kinetic rate constants for the isomerization of a related azo compound, demonstrating that higher temperatures lead to significantly faster reaction rates.

| Temperature (°C) | Rate Constant (k) |

| 25 | 1.0 x 10⁻⁴ s⁻¹ |

| 40 | 5.0 x 10⁻⁴ s⁻¹ |

| 55 | 2.5 x 10⁻³ s⁻¹ |

| 70 | 1.0 x 10⁻² s⁻¹ |

Note: Data is illustrative of the general principle and not specific to this compound.

At elevated temperatures, not only does the rate of isomerization increase, but decomposition pathways also become more accessible. nih.gov Therefore, temperature can be used to control the reactivity, shifting the balance from simple isomerization at moderate temperatures to fragmentation and nitrogen expulsion at higher temperatures.

Cycloaddition and Insertion Reactions Involving Trifluoromethyl Diazene Intermediates

This compound can serve as a precursor to trifluoromethylcarbene upon thermal or photochemical extrusion of dinitrogen. This highly reactive intermediate is central to a variety of cycloaddition and insertion reactions. The trifluoromethyl group, being strongly electron-withdrawing, imparts unique reactivity to the carbene, influencing its stability and selectivity in various transformations.

Trifluoromethyl-substituted diazoalkanes are valuable reagents for the synthesis of trifluoromethylated cyclopropanes, which are important structural motifs in medicinal and agricultural chemistry. uwaterloo.cabeilstein-journals.org Transition-metal catalysis is a common strategy for the cyclopropanation of alkenes with these diazo compounds. For instance, copper(I) iodide has been demonstrated to effectively catalyze the cyclopropanation of both aromatic and aliphatic terminal alkenes with fluorinated diazo reagents under mild conditions, yielding new cyclopropanes in good to very good yields. uwaterloo.cabeilstein-journals.org

The scope of this reaction is broad, encompassing various substituted styrenes and aliphatic olefins. beilstein-journals.org Myoglobin-catalyzed olefin cyclopropanation with 2-diazo-1,1,1-trifluoroethane has also been reported as an efficient strategy for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes. rochester.edu This biocatalytic approach can afford trans-1-trifluoromethyl-2-arylcyclopropanes with high yields and excellent diastereo- and enantioselectivity. rochester.edu Furthermore, solvent conditions can play a crucial role in directing the reaction pathway. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can lead to either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines depending on the solvent used. rsc.org

A summary of representative cyclopropanation reactions is presented in the table below.

| Alkene Substrate | Diazo Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

| Aromatic/Aliphatic Terminal Alkenes | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | CuI, Toluene, 111 °C | Geminal trifluoromethyl and difluoromethylphosphonate cyclopropanes | Good to Very Good | uwaterloo.cabeilstein-journals.org |

| Styrenes | 2-Diazo-1,1,1-trifluoroethane | Engineered Myoglobin | trans-1-Trifluoromethyl-2-arylcyclopropanes | 61-99% | rochester.edu |

| 2-Trifluoromethyl-1,3-conjugated enynes | 2,2,2-Trifluorodiazoethane | DCE (Solvent) | Bis(trifluoromethyl)cyclopropanes | Good to Excellent | rsc.org |

Trifluoromethyl diazo compounds are effective precursors for trifluoromethylcarbenes, which can undergo insertion into a variety of heteroatom–hydrogen (X–H) bonds. These reactions provide a direct route to the formation of carbon-heteroatom bonds, leading to valuable organofluorine compounds.

N–H Insertion: The insertion of trifluoromethylcarbenes into N–H bonds is a powerful method for the synthesis of α-trifluoromethyl amines. nih.gov Copper(I) catalysts have been utilized for the chemoselective insertion into the N-H bond of various amines. nih.gov Biocatalytic strategies employing engineered cytochrome P450 enzymes have also been developed for this transformation, offering excellent activity and selectivity. chemrxiv.org

Si–H Insertion: The insertion of trifluoromethylcarbenes into Si–H bonds provides an efficient route to organosilanes. Both copper and iron complexes have been shown to catalyze this reaction with a broad range of diazo compounds, affording the desired products in good to excellent yields. nih.gov

B–H Insertion: The reaction of trifluoromethyl diazo compounds with borane (B79455) adducts can lead to the formation of C–B bonds. nih.gov Triarylboranes can catalyze carbene transfer reactions from diazo precursors, including insertion into B-H bonds. nih.gov

P–H Insertion: Trifluoromethyl diazo compounds have been used in insertion reactions into P-H bonds, often catalyzed by copper(I) complexes. nih.gov

S–H Insertion: Similar to other heteroatom-hydrogen bonds, the S-H bond of thiols can undergo insertion reactions with trifluoromethylcarbenes, typically facilitated by copper catalysts. nih.gov

The following table summarizes the types of X-H insertion reactions involving trifluoromethyl diazo compounds.

| Heteroatom–Hydrogen Bond | Catalyst | Product Class | Reference |

| N–H | Copper(I) complexes, Engineered Cytochrome P450 | α-Trifluoromethyl amines | nih.govchemrxiv.org |

| Si–H | Copper(I) salts, Iron(II) complexes | Organosilanes | nih.gov |

| B–H | Triarylboranes | Organoboranes | nih.gov |

| P–H | Copper(I) complexes | Organophosphorus compounds | nih.gov |

| S–H | Copper(I) complexes | Thioethers | nih.gov |

Reductive Transformations of Diazene Linkages

The diazene linkage (–N=N–) in compounds such as this compound can undergo reductive transformations. The reduction of the diazene group typically leads to the corresponding hydrazine (B178648) or, upon cleavage of the N-N bond, to two separate amines. The specific outcome often depends on the reducing agent and the reaction conditions.

A common method for the reduction of the N=N double bond is catalytic hydrogenation. For instance, the reduction of a diazene in the presence of a palladium on carbon (Pd/C) catalyst with hydrogen gas can yield the corresponding hydrazine. Other reducing agents, such as those used in the Wolff-Kishner reduction (hydrazine and a strong base), are typically employed for the reduction of carbonyls to alkanes via a hydrazone intermediate, but related chemistry can be applied to the reduction of the diazene functional group. nih.gov The reduction of the diazene linkage is a key step in certain synthetic sequences, for example, in the deoxygenation of allylic alcohols where a monoalkyl diazene intermediate is formed and subsequently eliminates dinitrogen.

Computational and Theoretical Insights into E 1 Hexyl 2 Trifluoromethyl Diazene

Quantum Chemical Characterization of Electronic Structures

The foundation of understanding a molecule's behavior lies in its electronic structure. Quantum chemical methods are indispensable tools for elucidating geometric parameters, stability, and electronic properties of diazene (B1210634) isomers.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net It is widely used to investigate the ground-state properties of molecules, including diazene isomers. nih.gov DFT calculations are employed to optimize molecular geometries, determine the relative stabilities of isomers (like the E and Z forms), and calculate vibrational frequencies. nih.govresearchgate.net

For diazene and its derivatives, DFT studies focus on understanding the electronic landscape, which governs their reactivity. researchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.netnih.gov By comparing the energies of the trans (E) and cis (Z) isomers, DFT can quantify their relative stability. For instance, in many diazene systems, the trans isomer is found to be thermodynamically more stable than the cis isomer. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations offers insights into the molecule's reactivity and potential reaction pathways.

Interactive Table: Comparison of DFT Functionals for Diazene Isomer Studies

| Functional | Basis Set | Key Findings | Reference |

| B3LYP | 6-31G | Optimized geometries and vibrational frequencies for N-benzylideneaniline isomers. | researchgate.net |

| M06-2X | 6-311++G(d,p) | Studied electronic structures, heats of formation, and thermal stabilities of energetic triazole isomers. | nih.gov |

| Various | Various | Compared relative energies of different structural isomers of manganese(III) complexes. | nih.gov |

| B3LYP | LANL2DZ/6-31G | Investigated coordination modes and relative stabilities of organometallic isomers. | researchgate.net |

For highly accurate energy and thermochemical data, Coupled-Cluster (CC) theory is often considered the "gold standard" in quantum chemistry. researchgate.netaps.org While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide energies with "chemical accuracy" (typically within 1 kcal/mol of experimental values). aps.orgnih.gov

In the context of diazenes, CC theory is applied to refine the energies obtained from DFT calculations and to compute reliable thermochemical properties such as standard enthalpies of formation (ΔfH°). nih.govosti.gov This high level of accuracy is crucial for building precise models of reaction kinetics and thermodynamics. researchgate.netnih.gov State-of-the-art CC methods have been used to study both the ground and excited states of diazene isomers, providing benchmark data for geometries and energies. researchgate.net These calculations are vital for understanding reaction mechanisms where subtle energy differences can determine the dominant pathway. researchgate.netosti.gov

Interactive Table: Applications of Coupled-Cluster Theory in Thermochemistry

| Method | System | Property Calculated | Significance | Reference |

| CCSD(T) | FCO₂ Radical | Standard Enthalpy of Formation | Provided a more accurate value than previous experimental and theoretical estimates. | nih.gov |

| CCSD(T) | N₈ Isomers | Dissociation Barrier | Determined the stability and potential metastability of high-energy density molecules. | iastate.edu |

| CCSD(T) | Carbon Allotropes | Relative Stability | Predicted the energy difference between diamond and graphite, agreeing with experimental findings. | aps.org |

| CCSD, CCSDT, etc. | Diazene Isomers | Ground and Excited State Energies | Provided benchmark-quality data for understanding electronic structure. | researchgate.net |

Potential Energy Surface Mapping of Reaction Pathways

A potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule to its geometry. researchgate.netarxiv.orgusu.edu Exploring the PES is fundamental to understanding chemical reactions, as it reveals the pathways reactants take to become products, including the high-energy transition states they must pass through. researchgate.netlibretexts.org

For diazenes, two of the most fundamental reaction pathways are cis-trans (Z-E) isomerization and dissociation. researchgate.netosti.gov The E to Z isomerization is a key process that can significantly impact the reactivity of the molecule, as the two isomers often have different properties and reaction rates. osti.gov Computational studies on simple diazenes like N₂H₂ and its substituted analogues have identified two primary mechanisms for this isomerization: an in-plane inversion (or "seesaw" motion) and an out-of-plane torsion (or rotation) around the N=N double bond. researchgate.netrsc.org The activation energies for these pathways are often similar, leading to a competition between the two mechanisms. researchgate.net

Dissociation pathways, where the molecule breaks apart, are also critical. For a molecule like (E)-1-hexyl-2-(trifluoromethyl)diazene, this could involve cleavage of the C-N, N-N, or C-F bonds. Theoretical calculations map out the energy required for these bond-breaking events, identifying the lowest-energy dissociation channels. osti.goviastate.edunih.gov

The highest energy point along the lowest-energy reaction path between a reactant and a product is known as the transition state. libretexts.orgwikipedia.orggithub.io This structure represents the kinetic bottleneck of the reaction. libretexts.org Identifying the geometry and energy of the transition state is a primary goal of computational reaction mechanism studies. wikipedia.orggithub.iojohnhogan.info

For diazene transformations, such as isomerization, computational chemists use algorithms to locate these transition states, which are first-order saddle points on the potential energy surface. wikipedia.orggithub.io The energy difference between the reactant and the transition state defines the activation energy barrier (Ea), a key parameter in the Arrhenius equation that governs the reaction rate. wikipedia.org Analysis of the vibrational frequencies at the transition state confirms its identity; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. github.io

Modeling of Reaction Kinetics and Thermodynamics

The ultimate goal of many computational studies is to build predictive models for chemical behavior over time. dlr.detamu.eduyoutube.com By combining the energetic and structural information gleaned from quantum chemical calculations, it is possible to model the kinetics (how fast reactions occur) and thermodynamics (the energy changes and equilibrium positions of reactions). researchgate.netnih.gov

Data from DFT and Coupled-Cluster calculations—such as the energies of reactants, products, and transition states, along with their vibrational frequencies—serve as inputs for statistical mechanics-based theories like Transition State Theory (TST). wikipedia.orgjohnhogan.infoox.ac.uk TST provides a framework for calculating rate constants (k) for elementary reaction steps. wikipedia.orgox.ac.uk

For a complete picture, these individual rate constants are assembled into a detailed chemical kinetic model. dlr.detamu.edu Such models consist of a network of all relevant elementary reactions (e.g., isomerization, dissociation, recombination) and can simulate the concentration of different chemical species over time under various conditions of temperature and pressure. tamu.eduyoutube.com These models are essential for understanding complex chemical systems, from combustion processes to atmospheric chemistry. osti.govtamu.edu

Interactive Table: Key Parameters in Kinetic and Thermodynamic Modeling

| Parameter | Description | How It Is Calculated | Importance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Energy difference between the transition state and reactants. | Determines the temperature sensitivity of the reaction rate. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Difference in the enthalpies of formation of products and reactants. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier including entropic effects. | Calculated from the enthalpy and entropy of activation. | Directly relates to the reaction rate constant via the Eyring equation. |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Calculated using Transition State Theory from ΔG‡. | Quantifies the speed of a chemical reaction. |

Rate Constant Determination for Diazene Reactions

For analogous compounds, computational methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to model reaction pathways and determine activation energies, from which rate constants can be estimated using transition state theory. These calculations would involve mapping the potential energy surface for the relevant reactions, such as cis-trans isomerization or decomposition into radicals. However, specific quantitative data for this compound has not been reported.

General findings in the study of similar fluorinated compounds indicate that the presence of a trifluoromethyl group can significantly influence the reaction kinetics due to its strong electron-withdrawing nature. This effect can alter the stability of the diazene and the transition states of its reactions. Without specific studies on the hexyl-substituted variant, any discussion on its reaction rates remains speculative and would require dedicated computational investigation.

Interactive Data Table: Representative Rate Constants for Related Reactions

Since no data is available for the target compound, the following table is a placeholder to illustrate the type of data that would be presented if available from computational studies.

| Reaction | Method | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298 K |

| Isomerization | DFT B3LYP/6-31G* | Data Not Available | Data Not Available |

| Decomposition | CASSCF(2,2)/aug-cc-pVDZ | Data Not Available | Data Not Available |

Thermochemical Data for Fluorinated Diazene Systems

Comprehensive thermochemical data, such as enthalpy of formation, entropy, and Gibbs free energy, derived from computational studies for this compound are not available in the surveyed literature. The determination of these properties is crucial for understanding the stability and reactivity of the compound.

Theoretical chemists utilize various computational methods to predict the thermochemical properties of molecules. High-level ab initio methods like G4 theory or composite methods like CBS-QB3 are often used to achieve high accuracy in calculating enthalpies of formation. These methods involve geometry optimization, frequency calculations to obtain zero-point vibrational energy and thermal corrections, and single-point energy calculations at a high level of theory.

Interactive Data Table: Calculated Thermochemical Properties

This table is presented as a template to show how thermochemical data for this compound would be structured if computational results were published.

| Property | Symbol | Computational Method | Calculated Value | Units |

| Enthalpy of Formation | ΔHf° | G4 Theory | Data Not Available | kcal/mol |

| Standard Entropy | S° | DFT B3LYP/6-31G* | Data Not Available | cal/(mol·K) |

| Gibbs Free Energy of Formation | ΔGf° | G4 Theory | Data Not Available | kcal/mol |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of E 1 Hexyl 2 Trifluoromethyl Diazene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR for Quantitative Analysis and Structural Confirmation

¹⁹F NMR spectroscopy offers distinct advantages for the analysis of trifluoromethyl-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. Its wide chemical shift dispersion provides excellent signal separation, which is beneficial for both qualitative and quantitative analysis. acgpubs.org

Quantitative Analysis (qNMR): Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the purity or concentration of fluorinated compounds without the need for identical reference standards. rsc.org Accurate quantification relies on careful optimization of experimental parameters to avoid systematic errors. The off-resonance effect, which arises from the difference between the excitation pulse and the signal's resonance frequency, is a critical factor due to the wide chemical shifts in ¹⁹F NMR. acgpubs.org Setting the transmitter offset frequency midway between the analyte and standard signals and ensuring a sufficiently long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) are crucial for accurate integration. acgpubs.orgrsc.org

Table 1: Key Parameters for Quantitative ¹⁹F NMR Analysis

| Parameter | Importance | Recommended Setting |

| Relaxation Delay (D1) | Ensures complete relaxation of nuclei between scans for accurate signal integration. | 5 to 7 times the longest T₁ of the nuclei of interest (analyte and standard). acgpubs.org |

| Pulse Width/Angle | Affects the intensity of the signal; smaller flip angles can reduce experiment time. | Typically a 30° or 90° pulse is used. acgpubs.org |

| Spectral Width | Must be large enough to encompass all ¹⁹F signals of interest to avoid signal folding. | Dependent on the specific compounds being analyzed. acgpubs.org |

| Transmitter Offset | Minimizes integration errors due to the off-resonance effect. | Set midway between the resonance frequencies of the analyte and the internal standard. acgpubs.org |

| Number of Scans | Determines the signal-to-noise ratio of the spectrum. | Sufficient to obtain a high S/N ratio for the signal of the internal standard. |

Long-Range Heteronuclear NMR for Stereochemical Assignment (E vs Z)

The stereochemistry of the diazene (B1210634) functional group (E vs. Z) can be determined using advanced NMR techniques. While ¹⁹F NMR chemical shifts can differ significantly between E and Z isomers of trifluoromethyl compounds, providing an initial indication of stereochemistry, long-range heteronuclear experiments offer more definitive proof. researchgate.net

Heteronuclear Overhauser Effect Spectroscopy (HOESY): A ¹H-¹⁹F HOESY experiment is particularly powerful for this purpose. This experiment detects through-space interactions between protons and fluorine atoms. For the (E)-isomer of 1-Hexyl-2-(trifluoromethyl)diazene, a Nuclear Overhauser Effect (NOE) correlation would be expected between the fluorine atoms of the CF₃ group and the protons on the first methylene (B1212753) (CH₂) group of the hexyl chain. Conversely, such an interaction would be absent or significantly weaker in the Z-isomer due to the larger distance between these groups.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment optimized for ¹H-¹³C or ¹H-¹⁵N correlations can reveal long-range couplings. While less direct for E/Z assignment, correlations between the hexyl protons and the nitrogen atoms could provide structural information that, when combined with other data, supports the stereochemical assignment.

Quantum chemical calculations have demonstrated that ¹⁹F chemical shifts are sensitive to stereochemistry. For example, in related trifluoromethyl oximes, E and Z isomers exhibit distinct and well-separated signals in the ¹⁹F NMR spectrum, with differences of several ppm. researchgate.net This suggests that a similar difference would be observable for the (E) and (Z) isomers of the target diazene.

Mass Spectrometry and High-Resolution Chromatographic Techniques in Diazene Analysis

Mass spectrometry (MS) and high-resolution chromatography are essential for determining the molecular weight, elemental composition, and purity of (E)-1-Hexyl-2-(trifluoromethyl)diazene.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. researchgate.net This provides definitive confirmation of the compound's chemical composition. Fragmentation patterns observed in the mass spectrum can also offer structural information, such as the loss of the hexyl chain or the trifluoromethyl group, further corroborating the proposed structure.

High-Resolution Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for assessing the purity of organic compounds and separating them from byproducts or isomers. nih.govresearchgate.net

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is a powerful tool for separating volatile compounds and identifying components of a mixture. researchgate.net The retention time of this compound would be characteristic of its volatility and interaction with the GC column's stationary phase. Improving resolution in GC can be achieved by optimizing parameters such as column temperature, carrier gas flow rate, and the choice of stationary phase. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile compounds and offers a wide range of stationary phases for effective separation. nih.gov Reversed-phase HPLC would likely be used for a moderately polar compound like a diazene. The technique is crucial for verifying the purity of the final product and can be scaled up for preparative separation if needed. nih.gov In the context of diazene synthesis, HPLC can also be used to monitor reaction progress and separate E/Z isomers. acs.org

Electrochemical and Electron Paramagnetic Resonance (EPR) Studies of Related Radical Species

The electrochemical properties of trifluoromethyl-containing compounds and the potential radical species they may form are areas of significant interest.

Electrochemical Studies: Electrochemical methods, such as cyclic voltammetry, can be used to investigate the reduction and oxidation potentials of diazenes. researchgate.net The reduction of the N=N double bond or the C-F bonds could be explored. Such studies provide insight into the electronic nature of the molecule and its susceptibility to electron transfer processes, which is relevant to its stability and potential reactivity.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is the only technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.govyoutube.com While diazenes themselves are not radicals, they can be precursors to them. For instance, thermal or photochemical decomposition of this compound could potentially generate a trifluoromethyl radical (•CF₃) and a hexyl radical.

These highly reactive, short-lived radicals are typically studied using a technique called spin trapping. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable paramagnetic radical adduct, which can be readily detected and characterized by EPR. The resulting EPR spectrum provides information about the structure of the trapped radical through analysis of hyperfine coupling constants. researchgate.net This methodology would be invaluable for studying the decomposition pathways of trifluoromethyldiazenes and characterizing the resulting radical intermediates. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Related Diazene Derivatives

Single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While obtaining a suitable single crystal of this compound may be challenging, analysis of a related crystalline derivative would yield a wealth of structural information. researchgate.net

This technique would unequivocally confirm the E-configuration of the diazene double bond. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule. mdpi.com This data is crucial for understanding the geometry of the N=N-CF₃ moiety and the conformation of the hexyl chain in the solid state. The crystal structure of a related trifluoromethyl iron complex, for example, provided detailed insight into its geometry and intermolecular interactions. mdpi.com Such detailed structural information is invaluable for validating theoretical models and understanding the fundamental properties of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E)-1-Hexyl-2-(trifluoromethyl)diazene, and how can reaction progress be monitored effectively?

- Methodology :

- Stepwise synthesis : Use tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as a base for deprotonation, similar to protocols for analogous diazenes . Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates and confirm completion .

- Purification : Isolate the product using column chromatography, followed by recrystallization to enhance purity. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Recommended Techniques :

- Validation : Cross-reference data with computational models (e.g., DFT calculations for bond stability) .

Q. How does the E-configuration influence the compound’s stability and reactivity compared to its Z-isomer?

- Thermodynamic Stability : Quantum chemical calculations (e.g., DFT) indicate the E-isomer is typically more stable due to reduced steric hindrance between the hexyl and trifluoromethyl groups .

- Reactivity : The E-isomer may exhibit slower photoisomerization rates compared to Z-forms, as seen in azobenzene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR vs. computational results) for this compound?

- Methodology :

- Multi-technique validation : Combine NMR, X-ray crystallography, and mass spectrometry to confirm structural assignments .

- Computational cross-check : Perform ab initio calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are suitable for studying the compound’s application in polymer semiconductors or organic electronics?

- Design Framework :

- Copolymer synthesis : Incorporate this compound as a monomer to tune LUMO energy levels, following protocols for DTAE copolymers .

- Characterization : Use cyclic voltammetry (CV) for redox behavior and UV-Vis spectroscopy to assess bandgap modulation .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in reaction pathways (e.g., cycloadditions or radical reactions)?

- Approaches :

- Isotopic labeling : Replace trifluoromethyl with deuterated analogs to track reaction intermediates via MS/MS .

- Kinetic studies : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yields across multiple trials?

- Tools : Use ANOVA to assess variability caused by factors like temperature or catalyst loading .

- Reporting : Tabulate yield data with error margins (e.g., ±5% for triplicate runs) and highlight outliers .

Q. How should researchers document safety protocols for handling this compound in compliance with laboratory standards?

- Safety Measures :

| Hazard | Mitigation | Reference |

|---|---|---|

| Skin contact | Wear nitrile gloves and lab coats | |

| Inhalation risks | Use fume hoods during synthesis | |

| Waste disposal | Segregate halogenated waste for professional treatment |

Tables for Key Comparisons

Table 1 : Stability of E vs. Z Isomers

| Property | E-Isomer | Z-Isomer | Source |

|---|---|---|---|

| ΔG (kcal/mol) | -12.0 | +0.5 | |

| Photoisomerization rate | Low | High |

Table 2 : Recommended Characterization Techniques

| Technique | Sensitivity | Limitations |

|---|---|---|

| X-ray crystallography | High (atomic resolution) | Requires single crystals |

| ¹⁹F NMR | High (CF₃ detection) | Limited to soluble samples |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.